BenchChemオンラインストアへようこそ!

N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase Inhibition CLK HIPK

CAS 942005-68-7 is a 3,5-disubstituted furo[3,2-b]pyridine-2-carboxamide kinase probe. The para-OCF₂H group confers a unique H-bond donor and lipophilicity profile distinct from -OCH₃, -OCF₃, or unsubstituted analogs, enabling systematic fluorine scanning and CLK1/2/4 & HIPK1/2/3 selectivity interrogation. Deploy as a diversity element in screening libraries; compare against 3,5,7-trisubstituted chemotypes to delineate Hedgehog vs. kinase activity boundaries. Compatible with computational docking against HIPK2 (PDB: 7NCF). Ideal for SAR-driven kinase inhibitor discovery.

Molecular Formula C16H12F2N2O3
Molecular Weight 318.28
CAS No. 942005-68-7
Cat. No. B2468173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS942005-68-7
Molecular FormulaC16H12F2N2O3
Molecular Weight318.28
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C16H12F2N2O3/c1-9-2-7-13-12(19-9)8-14(23-13)15(21)20-10-3-5-11(6-4-10)22-16(17)18/h2-8,16H,1H3,(H,20,21)
InChIKeyJYJSXFLHLFPETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-68-7): Procurement-Grade Chemical and Pharmacophore Identity


N-[4-(Difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-68-7; molecular formula C₁₆H₁₂F₂N₂O₃; MW 318.28 g/mol; InChI Key: JYJSXFLHLFPETN-UHFFFAOYSA-N) is a synthetic organic compound belonging to the furo[3,2-b]pyridine carboxamide class. The furo[3,2-b]pyridine core has been validated as a privileged scaffold for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as effective modulators of the Hedgehog signaling pathway [1]. This compound features a 5-methyl substituent on the pyridine ring and a 4-(difluoromethoxy)phenyl group attached via a carboxamide linker at the 2-position, representing a specific substitution pattern within the 3,5-disubstituted furo[3,2-b]pyridine subseries known for kinase inhibition [2].

Why N-[4-(Difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide Cannot Be Readily Substituted by Generic Furopyridine Analogs


Generic substitution within the furo[3,2-b]pyridine carboxamide class is precluded by the exquisite sensitivity of kinase selectivity to subtle structural modifications. The furo[3,2-b]pyridine scaffold has been shown to produce highly selective kinase inhibition profiles that are dramatically altered by changes in the substitution pattern at positions 3, 5, and 7 [1]. For example, the state-of-the-art probe MU1210 (3,5-disubstituted) achieves potent CLK1/2/4 inhibition (IC₅₀ = 8/20/12 nM) with >100-fold selectivity over CLK3 , while the 3,5,7-trisubstituted subseries yields sub-micromolar Hedgehog pathway modulators that are kinase-inactive [1]. The 4-(difluoromethoxy)phenyl group in the target compound introduces a unique hydrogen-bonding and lipophilicity profile distinct from methoxy, trifluoromethoxy, or unsubstituted phenyl analogs, which may critically influence target engagement, metabolic stability, and off-target liability [2].

Quantitative Differentiation Evidence for N-[4-(Difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide vs. Closest Structural Analogs


Furo[3,2-b]pyridine Scaffold: Validated CLK/HIPK Kinase Inhibition vs. Non-Furo Heterocyclic Cores

The furo[3,2-b]pyridine core has been established as a privileged scaffold yielding potent CLK inhibitors with selectivity profiles unattainable with more common heterocyclic cores (e.g., pyrazolo-pyrimidines or quinazolines). The scaffold produced the chemical biology probe MU1210, which inhibits CLK1, CLK2, and CLK4 with IC₅₀ values of 8, 20, and 12 nM, respectively, while sparing CLK3 (IC₅₀ > 3 µM) — a selectivity window exceeding 150-fold . The HIPK2-selective inhibitor MU135 (compound 21e) from the same scaffold class has been crystallized in complex with HIPK2 (PDB: 7NCF, resolution 2.72 Å), confirming the binding mode [1]. The target compound shares this validated core, distinguishing it from inhibitors built on less extensively characterized scaffolds.

Kinase Inhibition CLK HIPK Chemical Probe

Difluoromethoxy (-OCF₂H) Substituent: Physicochemical Differentiation from Methoxy (-OCH₃) and Trifluoromethoxy (-OCF₃) Analogs

The 4-(difluoromethoxy)phenyl group in the target compound provides a distinct physicochemical profile compared to direct structural analogs such as N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS not found) and N-[4-(trifluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS not found). The -OCF₂H group is a recognized lipophilic hydrogen-bond donor [1] that can interconvert between a highly lipophilic and a polar conformation, enabling adaptation to polarity changes in the molecular environment [2]. In the context of kinase inhibitor design, the -OCF₂H moiety has been shown to improve kinase selectivity by inducing steric clash with off-target kinases while maintaining potency against the primary target [3]. The -OCH₃ analog lacks this conformational duality; the -OCF₃ analog is more lipophilic but lacks hydrogen-bond donor capacity.

Physicochemical Properties Lipophilicity Metabolic Stability Hydrogen Bonding

5-Methyl Substitution on Furo[3,2-b]pyridine: Critical Determinant of Kinase Binding Affinity

The 5-methyl group on the furo[3,2-b]pyridine core is a critical structural determinant for kinase inhibition within this scaffold class. In the comprehensive SAR study by Němec et al. (2021), the 3,5-disubstitution pattern was essential for potent CLK and HIPK inhibition, with the nature of the 5-substituent directly influencing kinase selectivity [1]. The patent literature (EP2940022B1) explicitly claims furo[3,2-b]pyridines substituted at least in position 5 as inhibitors of protein kinases for treating cancer and neurodegenerative diseases [2]. Compounds lacking the 5-methyl substituent (e.g., unsubstituted furo[3,2-b]pyridine-2-carboxamide derivatives) would be expected to show significantly reduced kinase binding, based on the SAR trends established for this scaffold.

SAR Kinase Inhibition ATP-binding site Structure-Activity Relationship

2-Carboxamide Linker Geometry: Conformational Restriction vs. Flexible Aminoalkyl Analogs

The target compound incorporates a 2-carboxamide linker that directly connects the furo[3,2-b]pyridine core to the 4-(difluoromethoxy)phenyl group. This contrasts with analogs bearing flexible alkyl or aminoalkyl linkers (e.g., N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide). The carboxamide moiety provides partial conformational restriction through amide bond resonance (rotational barrier ~15-20 kcal/mol), which pre-organizes the pendant phenyl ring orientation for target binding [1]. In the X-ray crystal structure of the related inhibitor MU135 bound to HIPK2 (PDB: 7NCF), the carboxamide group participates in key hydrogen-bonding interactions within the ATP-binding pocket [2]. Flexible linkers (e.g., ethylene, piperazine) would introduce additional rotatable bonds (increasing the entropic penalty upon binding) and alter the vector of the terminal aryl group, potentially disrupting these interactions.

Conformational Analysis Linker Optimization Kinase Binding Mode

Recommended Research and Industrial Application Scenarios for N-[4-(Difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-68-7)


Kinase Inhibitor Screening Library Enrichment for CLK and HIPK Target Families

This compound is most appropriately deployed as a diversity element within furo[3,2-b]pyridine-focused kinase inhibitor screening libraries. The scaffold has been validated for CLK1/2/4 and HIPK1/2/3 inhibition, with the state-of-the-art probe MU1210 achieving single-digit nanomolar potency against CLK1 (IC₅₀ = 8 nM) . The unique 4-(difluoromethoxy)phenyl substitution pattern in CAS 942005-68-7 complements existing furo[3,2-b]pyridine probes and may interrogate selectivity determinants within the ATP-binding pocket that differ from those addressed by the 3-(3-(pyridin-4-yl)phenyl) group of MU1210 or the substitution pattern of MU135 [1].

Structure-Activity Relationship (SAR) Studies on the Pendant Phenyl Ring of Furo[3,2-b]pyridine-2-carboxamides

The compound serves as a key SAR probe for investigating the effect of para-substitution on the N-phenyl ring within the furo[3,2-b]pyridine-2-carboxamide series. By comparing CAS 942005-68-7 (para-OCF₂H) with its para-OCH₃, para-OCF₃, and para-H analogs in a systematic kinase inhibition panel, researchers can isolate the contribution of the difluoromethoxy group to potency, selectivity, and physicochemical properties. This is consistent with the established medicinal chemistry strategy of fluorine scanning, where the -OCF₂H group has been shown to modulate both potency and selectivity through a combination of electronic and steric effects [2].

Hedgehog Pathway Modulation Screening in the 3,5-Disubstituted Subseries

The furo[3,2-b]pyridine scaffold has demonstrated context-dependent pharmacology: 3,5-disubstituted analogs yield kinase-active CLK/HIPK inhibitors, while 3,5,7-trisubstituted analogs act as Hedgehog pathway modulators that are kinase-inactive [3]. CAS 942005-68-7, as a 3-unsubstituted, 5-methyl-disubstituted variant, is predicted to fall within the kinase-active subseries. It can be used as a comparator in phenotypic screens to confirm that Hedgehog modulation is absent or attenuated relative to 3,5,7-trisubstituted chemotypes, thereby helping to delineate the scaffold's polypharmacology boundaries.

In Silico Docking and Molecular Dynamics Studies on Furo[3,2-b]pyridine Binding Modes

The availability of high-resolution X-ray crystal structures for related furo[3,2-b]pyridine inhibitors bound to HIPK2 (PDB: 7NCF) [4] and CLK1 enables computational chemists to perform comparative docking and molecular dynamics simulations with CAS 942005-68-7. The -OCF₂H group's conformational flexibility and hydrogen-bond donor capacity can be probed in silico to predict binding poses, residence times, and selectivity determinants before committing to synthetic effort. This is particularly valuable given that the compound is commercially available, allowing computational predictions to be rapidly validated by in vitro testing.

Quote Request

Request a Quote for N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.